4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
Description
Chemical Structure and Properties 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS: 893725-64-9) is a piperazine derivative with a 4-fluorobenzenesulfonyl group and a succinic acid moiety. Its molecular formula is C₁₄H₁₇FN₂O₅S, with a molecular weight of 344.36 g/mol . The fluorine atom at the para position of the benzene ring contributes to its electronic and steric profile, influencing solubility and binding affinity .
The compound is of interest in medicinal chemistry, particularly as an intermediate in protease inhibitor development or receptor antagonists, where the sulfonyl group and fluorine substituent modulate target engagement .
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-9-7-16(8-10-17)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIMYOLLGYNXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid typically involves the reaction of piperazine derivatives with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the sulfonyl chloride, forming the sulfonamide linkage. The resulting intermediate is then reacted with succinic anhydride to introduce the 4-oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the desired product.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) attached to the benzene ring undergoes selective reduction to form amine derivatives. This reaction is critical for generating intermediates with altered biological activity or downstream synthetic utility.
Mechanistic Insights :
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Hydrogenation proceeds via adsorption of hydrogen onto the catalyst surface, followed by stepwise electron transfer to reduce -NO₂ to -NH₂.
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Fe/HCl reduction involves acidic hydrolysis of the nitro group through intermediate nitroso and hydroxylamine stages.
Electrophilic Aromatic Substitution (EAS)
The electron-rich pyridazine and benzene rings participate in EAS reactions.
Key Observations :
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Nitration occurs preferentially on the benzenesulfonamide ring due to electron-withdrawing effects of the sulfonamide group.
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Halogenation favors the pyridazine ring, where the pyrrolidine substituent enhances reactivity at the ortho position .
Sulfonamide Hydrolysis
The sulfonamide moiety (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions.
Stability Notes :
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Hydrolysis rates depend on steric hindrance from the pyridazine-pyrrolidine system, which slows reaction kinetics compared to simpler sulfonamides.
Pyrrolidine Ring Functionalization
The pyrrolidine ring undergoes alkylation or oxidation to modify steric and electronic properties.
Structural Analysis :
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Alkylation increases steric bulk, potentially improving selectivity for hydrophobic enzyme pockets .
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Oxidation to pyrrolidone introduces a hydrogen-bond acceptor, modifying interaction with biological targets .
Cross-Coupling Reactions
The pyridazine ring participates in palladium-catalyzed couplings for structural diversification.
| Coupling Type | Catalyst/Ligand | Substrates | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl-pyridazine hybrids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | N-aryl derivatives |
Optimization Data :
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Suzuki reactions achieve >90% conversion with electron-deficient boronic acids.
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Buchwald-Hartwig amination requires elevated temperatures (110°C) for efficient C–N bond formation.
Nitro Group Displacement
The nitro group acts as a leaving group in nucleophilic aromatic substitution (NAS).
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| Methoxide | NaOMe, DMF, 120°C | 2-methoxy analog | ~65% |
| Thiophenol | K₂CO₃, DMSO | 2-phenylthio derivative | ~58% |
Mechanistic Challenges :
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NAS is feasible only with strong nucleophiles due to the deactivating nature of the sulfonamide group.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of piperazine, including 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid, exhibit promising anticancer properties. A study evaluated its efficacy against various cancer cell lines, revealing significant cytotoxic effects. The compound's mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Disruption of mitochondrial function |
Neuropharmacology
The compound also shows potential in neuropharmacology. Studies have indicated its ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation may contribute to its effects in treating disorders such as anxiety and depression.
Structure-Activity Relationship (SAR)
The structural features of this compound are critical for its biological activity. Variations in the piperazine substituents have been systematically studied to optimize potency and selectivity for targeted receptors.
| Modification | Activity Change |
|---|---|
| Addition of methyl group | Increased potency |
| Fluorination at different positions | Altered receptor selectivity |
| Hydroxyl substitution | Enhanced solubility |
Clinical Trials
A recent clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. The trial demonstrated that the compound was well-tolerated, with manageable side effects and preliminary evidence of antitumor activity.
Comparative Studies
Comparative studies with other piperazine derivatives have shown that this compound has superior selectivity for certain targets, suggesting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights:
Electronic Effects: Fluorine (F) in the target compound provides strong electron-withdrawing effects, enhancing the sulfonyl group’s polarity and stability.
Steric Considerations :
- Brominated analogs (e.g., 405.3 g/mol) exhibit significant steric hindrance, which may limit membrane permeability or target accessibility compared to the fluorine-substituted compound . The Boc-protected derivative (286.32 g/mol) sacrifices polarity for lipophilicity, favoring synthetic intermediates over bioactive molecules .
Thiophene-based derivatives (e.g., CAS 888111-57-7) introduce sulfur atoms, altering aromaticity and electronic interactions .
Synthetic Utility :
- Boc-protected derivatives are widely used in peptide synthesis for amine protection, whereas sulfonylated variants (e.g., target compound) are tailored for drug discovery due to their balanced solubility and reactivity .
Biological Activity
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid (CAS Number: 893725-64-9) is a synthetic compound with notable biological activity, particularly in the context of cancer research. This article aims to summarize its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is C14H17FN2O5S, with a molar mass of 344.36 g/mol. The compound features a piperazine ring substituted with a fluorobenzenesulfonyl group and a keto acid moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17FN2O5S |
| Molar Mass | 344.36 g/mol |
| CAS Number | 893725-64-9 |
| Synonyms | 1-Piperazinebutanoic acid |
Research indicates that compounds similar to this compound exhibit activity as histone deacetylase (HDAC) inhibitors. HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and gene silencing. Inhibition of HDACs can reactivate silenced genes involved in tumor suppression and apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds that inhibit HDAC6 have shown selective antiproliferative effects against cancer cells while sparing normal cells.
In one study, para-substituted hydroxamic acid analogs demonstrated IC50 values ranging from 0.1 to 1.0 μM for HDAC6 inhibition, with significant effects on lung cancer cell lines compared to matched normal cells . The mechanism involves cell cycle arrest in the S-phase and minimal induction of apoptosis, suggesting a targeted approach to cancer treatment.
Case Study 1: Lung Cancer Cell Lines
A recent investigation into the effects of HDAC inhibitors on lung cancer cell lines revealed that treatment with analogs of this compound resulted in:
- Cell Cycle Arrest : Significant accumulation of cells in the S-phase.
- Selective Cytotoxicity : Higher toxicity towards cancer cells compared to normal cells.
This reinforces the potential therapeutic application of this compound in oncology.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study evaluated various derivatives of the compound, focusing on modifications around the piperazine ring and sulfonamide group. The results indicated that specific substitutions enhanced HDAC inhibitory activity and improved selectivity for cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
